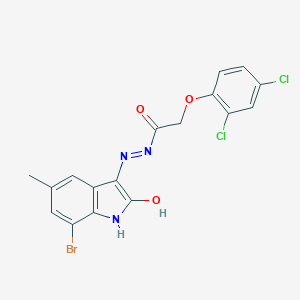
N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide: is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with nitro, methyl, and carboxamide groups, along with a dichlorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution with Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring is reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and substitution reactions to improve efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Pyrazoles: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic applications.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives may exhibit antimicrobial activity against various pathogens.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs due to its structural similarity to known anti-inflammatory compounds.
Industry:
Pesticides: The compound can be explored as a precursor for the synthesis of novel pesticides.
Dyes and Pigments: Its derivatives can be used in the formulation of dyes and pigments for industrial applications.
作用機序
The mechanism of action of N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The dichlorophenyl moiety enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
類似化合物との比較
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- N-(2,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- N-(2,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness: N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide is unique due to the specific positioning of the nitro and carboxamide groups on the pyrazole ring, which may confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H8Cl2N4O3 |
|---|---|
分子量 |
315.11g/mol |
IUPAC名 |
N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8Cl2N4O3/c1-16-10(9(5-14-16)17(19)20)11(18)15-8-3-2-6(12)4-7(8)13/h2-5H,1H3,(H,15,18) |
InChIキー |
UNJGUDQGJDRNOO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416661.png)
![4-({[2-(3-Iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B416662.png)
![4-({[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B416665.png)
![4-amino-N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B416667.png)


![2-(4-methoxyphenoxy)-N'-[1-(2-pyridinyl)ethylidene]acetohydrazide](/img/structure/B416677.png)

![4-({[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B416679.png)
![4-[(3-Ethoxy-2-hydroxybenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416681.png)

![2-Ethoxy-6-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenol](/img/structure/B416683.png)

![2-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B416687.png)
